Absolute Stereochemical Control vs. (S)-Enantiomer (SAMP)
The use of RAMP versus its (S)-enantiomer, SAMP, provides predictable, opposite stereocontrol in alkylation reactions. This allows for the selective synthesis of either (R)- or (S)-configured products from the same prochiral starting material. The method achieves high enantiomeric purity for both antipodes [1].
| Evidence Dimension | Enantiomeric Excess (ee) of Final Product |
|---|---|
| Target Compound Data | 82-90% ee for (R)-enantiomer of imperanene [1] |
| Comparator Or Baseline | 82-90% ee for (S)-enantiomer of imperanene using SAMP [1] |
| Quantified Difference | Access to both high-ee (R)- and (S)-products is enabled by the availability of both enantiomers of the auxiliary |
| Conditions | Stereoselective alkylation of an aldehyde-derived hydrazone with benzyl chloromethyl ether; 8-step synthesis [1] |
Why This Matters
Procurement of RAMP is non-negotiable for projects requiring the synthesis of a specific (R)-configured target; substitution with SAMP would yield the wrong stereoisomer and necessitate a different synthetic route.
- [1] Shattuck, J. C., Shreve, C. M., & Solomon, S. E. (2001). Enantioselective Synthesis of Imperanene, a Platelet Aggregation Inhibitor. Organic Letters, 3(19), 3021-3023. View Source
